2,2'4,4',4''-Pentamethoxytriphenylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’4,4’,4’‘-Pentamethoxytriphenylmethanol, also known as 2,2’4,4’,4’'-Pentamethoxytrityl alcohol, is a chemical compound with the empirical formula C24H26O6 and a molecular weight of 410.46 g/mol . This compound is characterized by its five methoxy groups attached to a triphenylmethanol core, making it a unique and interesting subject for various scientific studies.
Preparation Methods
The synthesis of 2,2’4,4’,4’'-Pentamethoxytriphenylmethanol typically involves the reaction of triphenylmethanol with methoxy-substituted benzene derivatives under specific conditions. One common method includes the use of methanol as a solvent and a strong acid catalyst to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2’4,4’,4’'-Pentamethoxytriphenylmethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’4,4’,4’'-Pentamethoxytriphenylmethanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2’4,4’,4’'-Pentamethoxytriphenylmethanol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include metabolic processes and signal transduction mechanisms .
Comparison with Similar Compounds
2,2’4,4’,4’'-Pentamethoxytriphenylmethanol can be compared with other methoxy-substituted triphenylmethanol derivatives, such as:
- 2,2’,4,4’-Tetramethoxytriphenylmethanol
- 2,4,4’-Trimethoxytriphenylmethanol
These compounds share similar structural features but differ in the number and position of methoxy groups, which can significantly affect their chemical properties and reactivity.
Properties
CAS No. |
80202-77-3 |
---|---|
Molecular Formula |
C24H26O6 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
bis(2,4-dimethoxyphenyl)-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C24H26O6/c1-26-17-8-6-16(7-9-17)24(25,20-12-10-18(27-2)14-22(20)29-4)21-13-11-19(28-3)15-23(21)30-5/h6-15,25H,1-5H3 |
InChI Key |
NZYWDOPPZHAVTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.